molecular formula C11H9Cl2NO2 B2815778 ethyl 3,4-dichloro-1H-indole-2-carboxylate CAS No. 881040-28-4

ethyl 3,4-dichloro-1H-indole-2-carboxylate

Cat. No.: B2815778
CAS No.: 881040-28-4
M. Wt: 258.1
InChI Key: HGXGFTALWFYSHR-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the indole ring, an ethyl ester group at the 2 position, and a hydrogen atom at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dichloro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and ethyl oxalyl chloride.

    Formation of Indole Ring: The indole ring is formed through a Fischer indole synthesis, where 3,4-dichloroaniline reacts with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as zinc chloride.

    Esterification: The resulting intermediate is then esterified using ethanol and a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Ethyl 3,4-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chlorine atoms at the 3 and 4 positions can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Ethyl 3,4-dichloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Ethyl 3,4-dichloro-1H-indole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 4,6-dichloro-1H-indole-2-carboxylate: Similar structure but with chlorine atoms at different positions.

    Ethyl 3,5-dichloro-1H-indole-2-carboxylate: Another isomer with chlorine atoms at the 3 and 5 positions.

    Ethyl 3,4-dibromo-1H-indole-2-carboxylate: Bromine atoms instead of chlorine atoms.

Uniqueness

The unique positioning of chlorine atoms at the 3 and 4 positions in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3,4-dichloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-9(13)8-6(12)4-3-5-7(8)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGFTALWFYSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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